N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide
Description
N-{[3-(Thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a thian-4-yl group. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(14-9-18-12-3-1-2-4-13(12)20-14)19-10-15-21-16(22-24-15)11-5-7-25-8-6-11/h1-4,9,11H,5-8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISOREMMXYHSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with thiazole and quinoxaline moieties have been found to interact with a variety of biological targets. These include various enzymes, receptors, and proteins involved in critical cellular processes. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibition, activation, or modulation. The compound’s interaction with its targets could lead to changes in the target’s activity, resulting in alterations in cellular processes.
Biochemical Pathways
Thiazole and quinoxaline derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound could affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Based on the biological activities associated with thiazole and quinoxaline derivatives, the compound could potentially induce a range of effects at the molecular and cellular levels. These could include changes in enzyme activity, alterations in signal transduction pathways, modulation of cellular responses, and potential cytotoxic effects.
Comparison with Similar Compounds
Comparison with 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Monohydrate
Structure :
- Target Compound: Quinoxaline carboxamide linked to a 3-(thian-4-yl)-1,2,4-oxadiazole via a methyl group.
- Analog: 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate features a quinoline moiety connected to a 3-phenyl-1,2,4-oxadiazole through a methoxy bridge .
Key Differences :
Core Heterocycle: Quinoxaline (two nitrogen atoms in a bicyclic system) vs. quinoline (one nitrogen in a fused benzene-pyridine system). Quinoxaline’s electron-deficient structure may enhance interactions with aromatic residues in enzymes.
Substituent on Oxadiazole : Thian-4-yl (sulfur-containing ring) vs. phenyl. The thian group may improve solubility compared to the purely hydrophobic phenyl group.
Linker: Methyl carboxamide vs. methoxy.
Biological Relevance :
1,2,4-Oxadiazole derivatives are associated with antimicrobial and anti-inflammatory activities . The phenyl-substituted analog is reported to exhibit moderate activity in preliminary screens, while the thian-4-yl variant’s activity remains uncharacterized but is hypothesized to differ due to altered electronic and steric properties.
Comparison with 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters
Structure :
- Target Compound : Contains a 1,2,4-oxadiazole ring.
- Analog: 5-Substituted-4-amino-1,2,4-triazole-3-thioesters feature a triazole ring with a thioester group .
Key Differences :
Heterocycle : 1,2,4-Oxadiazole (oxygen and two nitrogens) vs. 1,2,4-triazole (three nitrogens). Triazoles are more polar and may exhibit different metabolic stability.
Functional Groups: The target compound’s carboxamide and thian groups contrast with the analog’s amino and thioester substituents. Thioesters are prone to hydrolysis, whereas carboxamides are more stable.
Synthesis :
The triazole analogs are synthesized via nucleophilic attack of hydrazine on 1,3,4-oxadiazole-2-thioesters, followed by dehydration . The target compound’s synthesis likely involves cyclization of amidoxime precursors or Huisgen cycloaddition, common for 1,2,4-oxadiazoles.
Comparison with 5-Methyl-N-(1,3-Thiazol-2-yl) Pyridine-2-Carboxamide
Structure :
Key Differences :
Heterocycle Diversity: The target compound combines quinoxaline and oxadiazole, while the analog uses pyridine and thiazole. Thiazole’s sulfur and nitrogen atoms may confer distinct metal-binding properties.
Substituent Effects : The thian-4-yl group in the target compound vs. methyl in the analog. Thian’s larger size and sulfur atom could enhance π-π stacking or hydrophobic interactions.
Pharmacological Potential: Thiazole-containing compounds are explored for antiviral and anticancer applications . The target compound’s dual heterocyclic system may broaden its mechanism of action compared to simpler carboxamide analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
